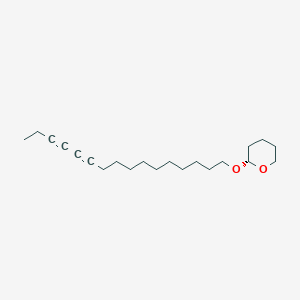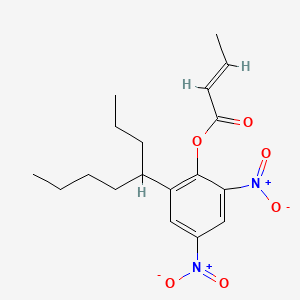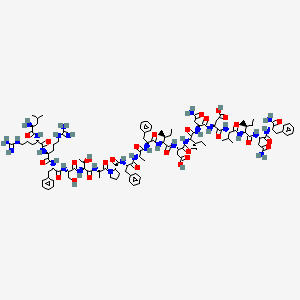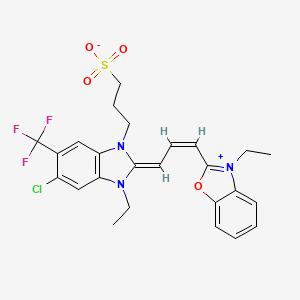
2-(3-(5-Chloro-3-ethyl-1,3-dihydro-1-(3-sulphonatopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt is a complex organic compound known for its unique structural properties. This compound features a benzoxazolium core with various substituents, including chloro, ethyl, sulfopropyl, and trifluoromethyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt typically involves multi-step reactions. One common approach is the cyclization of 2-aminophenols with aldehydes or ketones, followed by further functionalization to introduce the desired substituents. For example, the reaction of 2-aminophenol with an appropriate aldehyde in the presence of an acid catalyst can yield the benzoxazole core . Subsequent reactions introduce the chloro, ethyl, sulfopropyl, and trifluoromethyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic hydrogenation, and the use of green solvents can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Applications De Recherche Scientifique
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific proteins or nucleic acids, modulating their activity and leading to various biological effects . The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazolium derivatives: These compounds share a similar core structure but differ in the heteroatom and substituents.
Benzimidazolium derivatives: These compounds have a benzimidazole core and exhibit similar chemical properties.
Uniqueness
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
83783-58-8 |
|---|---|
Formule moléculaire |
C25H25ClF3N3O4S |
Poids moléculaire |
556.0 g/mol |
Nom IUPAC |
3-[(2Z)-5-chloro-3-ethyl-2-[(Z)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-6-(trifluoromethyl)benzimidazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H25ClF3N3O4S/c1-3-30-21-16-18(26)17(25(27,28)29)15-20(21)32(13-8-14-37(33,34)35)23(30)11-7-12-24-31(4-2)19-9-5-6-10-22(19)36-24/h5-7,9-12,15-16H,3-4,8,13-14H2,1-2H3 |
Clé InChI |
UVFPQNBGWCRWKE-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=C(C=C(C(=C2)Cl)C(F)(F)F)N(/C1=C\C=C/C3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-] |
SMILES canonique |
CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)N(C1=CC=CC3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


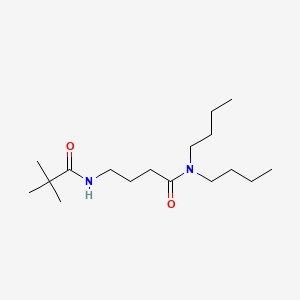
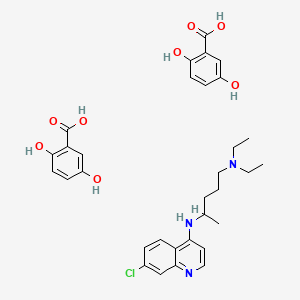
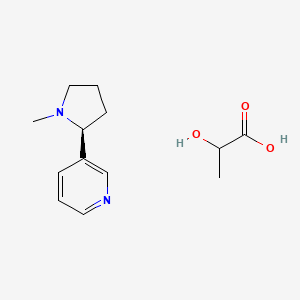
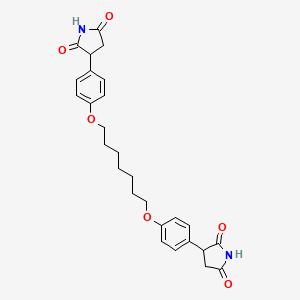
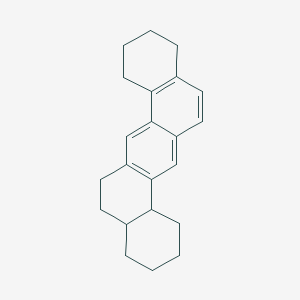
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
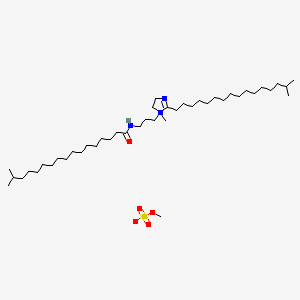

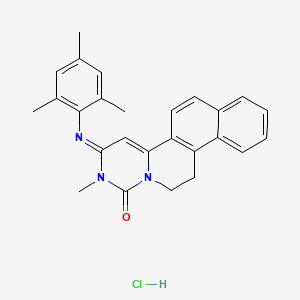
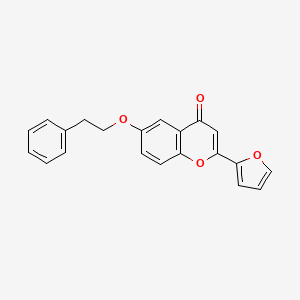
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
